molecular formula C8H12N2O B2800774 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one CAS No. 2287317-74-0

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

Cat. No. B2800774
CAS RN: 2287317-74-0
M. Wt: 152.197
InChI Key: IDRWWQOOUDSCAM-UHFFFAOYSA-N
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Description

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, also known as HN1, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and researchers are exploring its potential in different fields.

Scientific Research Applications

Synthesis and Biomedical Applications

Naphthyridines, including 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, are part of a broader family of heterocyclic compounds known for their diverse biomedical applications. Their structure allows for the provision of ligands for several receptors in the body, indicating a wide range of potential therapeutic uses. The review by Oliveras et al. (2021) covers the synthetic methods for these compounds and their significant biomedical applications, highlighting the extensive research interest and patent activity surrounding these molecules Oliveras et al., 2021.

Kinase Inhibition for Cancer Therapy

The 1,6-naphthyridine motif, closely related to 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, has been explored for its bioactivity in medicinal chemistry. Specifically, Wang et al. (2013) identified derivatives as new classes of c-Met kinase inhibitors, a target in cancer therapy. Their study demonstrates the compound's effectiveness in inhibiting Met kinase and its potential in treating cancer, providing a foundation for further development in oncology Wang et al., 2013.

Antibacterial Agents

The search for new antibacterial agents has led to the synthesis of naphthyridine derivatives with significant activity. For example, Egawa et al. (1984) developed compounds with enhanced antibacterial properties compared to existing drugs, showcasing the chemical's potential in addressing bacterial infections Egawa et al., 1984.

Coordination Chemistry and Materials Science

In materials science, the structural versatility of naphthyridines, including 3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one, has been utilized to synthesize novel metal complexes. Chien et al. (2006) reported the synthesis of novel hexacobalt string complexes, highlighting the role of naphthyridine derivatives in the development of new materials with potential applications in electronics and catalysis Chien et al., 2006.

Antimicrobial and Antitumor Activities

Research into naphthyridine derivatives continues to reveal their potential in antimicrobial and antitumor applications. Insuasty et al. (2013) demonstrated the antitumor activity of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, further supporting the therapeutic potential of these compounds in oncology Insuasty et al., 2013.

properties

IUPAC Name

3,4,4a,5,6,7-hexahydro-2H-2,7-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h5-6,9H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRWWQOOUDSCAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C2C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,4a,5,6,7-Hexahydro-2H-2,7-naphthyridin-1-one

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